molecular formula C12H18N2O4S B14848548 6-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide

6-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14848548
M. Wt: 286.35 g/mol
InChI Key: NYVPOWKUAJGSHX-UHFFFAOYSA-N
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Description

6-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol This compound is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced using tert-butyl alcohol and a suitable catalyst under controlled conditions.

    Cyclopropoxylation: The cyclopropoxy group is added through a cyclopropanation reaction, which involves the use of cyclopropyl bromide and a base.

    Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chloride in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

6-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Tert-butyl-4-cyclopropoxypyridine-2-sulfonamide
  • 6-Tert-butoxy-4-methylpyridine-2-sulfonamide

Uniqueness

6-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its tert-butoxy and cyclopropoxy groups, in particular, contribute to its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-sulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)18-10-6-9(17-8-4-5-8)7-11(14-10)19(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16)

InChI Key

NYVPOWKUAJGSHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=CC(=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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